![molecular formula C19H20Cl2N2O6 B13887706 2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)
2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate is a complex organic compound with significant applications in various fields. The compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate involves multiple steps. One common method includes the reaction of 3-methoxycarbonylaminophenol with dimethylaniline in the presence of phosgene to form chloromethyl (3-methoxycarbonylaminophenyl) ester. This intermediate is then condensed with m-toluidine in the presence of sodium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting metabolic pathways. For example, it is known to inhibit enzymes that process pyruvate, thereby impacting cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloropropionic acid: Shares the dichloropropanoic acid moiety but lacks the carbamate group.
Phenmedipham: A related carbamate compound used as a herbicide.
Uniqueness
2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as both a dichloropropanoic acid derivative and a carbamate makes it versatile for various applications.
Propriétés
Formule moléculaire |
C19H20Cl2N2O6 |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O4.C3H4Cl2O2/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2;1-3(4,5)2(6)7/h3-10H,1-2H3,(H,17,19)(H,18,20);1H3,(H,6,7) |
Clé InChI |
OGENQQHYQLWNHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC.CC(C(=O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
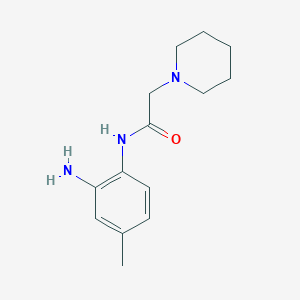
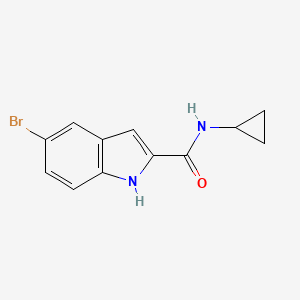
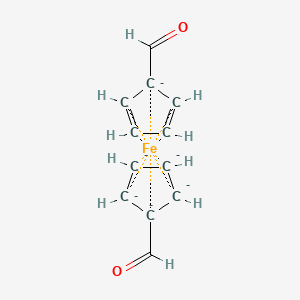
![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)
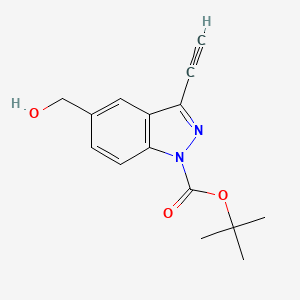
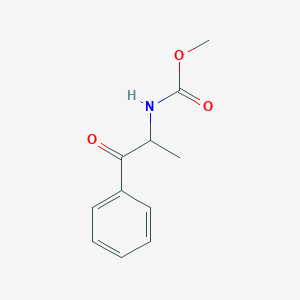
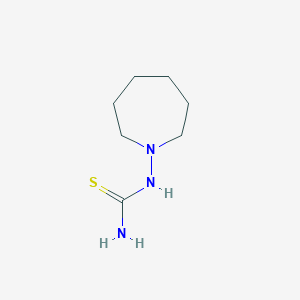
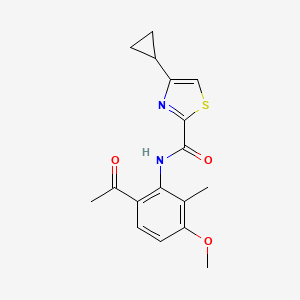
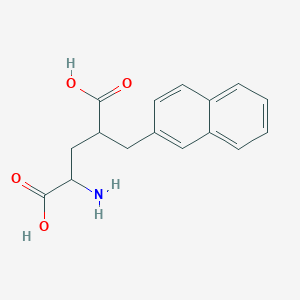
![Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)
